4-Morpholinobenzene-1,2-diamine
Overview
Description
4-Morpholinobenzene-1,2-diamine is a compound with the molecular formula C10H15N3O . It is also known by other names such as 1,2-Benzenediamine, 4-(4-morpholinyl)-, and 4-(Morpholin-4-yl)benzene-1,2-diamine .
Synthesis Analysis
The synthesis of 1,2-diamines has been a topic of interest in many studies. For instance, a scalable electrocatalytic 1,2-diamination reaction has been reported, which can convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity .Molecular Structure Analysis
The molecular weight of 4-Morpholinobenzene-1,2-diamine is 193.25 g/mol . The InChIKey of the compound is PDWIMPLKQVKKHZ-UHFFFAOYSA-N . The compound has a topological polar surface area of 64.5 Ų .Chemical Reactions Analysis
The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and catalysts used in asymmetric synthesis . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.25 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.121512110 g/mol .Scientific Research Applications
Dopamine D4 Receptor Ligands
- 4-Morpholinobenzene-1,2-diamine derivatives have been synthesized as selective ligands for the dopamine D4 receptor, potentially offering antipsychotic effects without extrapyramidal side effects. A study focused on the synthesis of 2,4-disubstituted morpholines and 1,4-oxazepanes, demonstrating selectivity for the D4 receptor and analyzing the relationship between chemical structure and biological activity (Audouze, Nielsen, & Peters, 2004).
Synthesis of Heterocyclic Compounds
- Research demonstrates the utility of 4-Morpholinobenzene-1,2-diamine in synthesizing various heterocyclic compounds, including morpholines, piperazines, and oxazepines. The process involves reacting 1,2- or 1,3-amino alcohols/diamines with α-phenylvinylsulfonium salts, yielding moderate to excellent yields and high regio- and diastereoselectivity (Matlock et al., 2015).
Electrochemical Synthesis
- An electrochemical method for synthesizing disulfides of 4-Morpholinobenzene-1,2-diamine derivatives has been developed. This synthesis involves electrooxidation processes, indicating a potential for environmentally friendly and efficient production of such compounds (Esmaili & Nematollahi, 2013).
Metal-Catalysed Diamination Reactions
- 4-Morpholinobenzene-1,2-diamine plays a role in metal-catalysed diamination reactions. These reactions are important for the construction of natural products and pharmaceutical agents due to the presence of the 1,2-diamine motif in many biologically active compounds (Cardona & Goti, 2009).
Analysis of Aqueous Solutions
- The compound has been studied in the context of ion chromatography, where it's quantified in aqueous solutions. This research is relevant for understanding the treatment of steam-generating systems (Gilbert, Rioux, & Saheb, 1984).
Synthesis of Schiff Bases and Complexes
- Schiff bases of 4-(2-aminophenyl)morpholines, synthesized from 4-Morpholinobenzene-1,2-diamine, have been evaluated for various biological activities, including analgesic, antiinflammatory, and antimicrobial activities. This underscores the compound's relevance in pharmacological research (Panneerselvam, Priya, Kumar, & Saravanan, 2009).
properties
IUPAC Name |
4-morpholin-4-ylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIMPLKQVKKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556014 | |
Record name | 4-(Morpholin-4-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzene-1,2-diamine | |
CAS RN |
119421-28-2 | |
Record name | 4-(Morpholin-4-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholin-4-yl)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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